

The Discovery and Development of BM635: An MmpL3 Inhibitor for Tuberculosis

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Compound of Interest

Compound Name: BM635 (hydrochloride)

Cat. No.: B15145334

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of BM635, a promising anti-tuberculosis compound. The document details the journey from the initial hit compound, BM212, through a comprehensive lead optimization program that culminated in the identification of BM635 and its analogues with improved drug-like properties. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The Unmet Need in Tuberculosis Treatment

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (*M. tuberculosis*), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel anti-tubercular agents that act on new molecular targets. One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors across the mycobacterial inner membrane, a critical step in the biosynthesis of the unique and protective mycobacterial cell wall.

Discovery of the Lead Compound: BM212

The journey to BM635 began with the identification of BM212, a 1,5-diarylpyrrole derivative, as a potent inhibitor of *M. tuberculosis*. BM212 emerged from a whole-cell screening campaign and demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of *M. tuberculosis*, as well as activity against intracellular bacilli residing within macrophages.[1][2][3]

Mechanism of Action of BM212

Subsequent studies definitively identified MmpL3 as the cellular target of BM212.[3][4] This was established through the isolation and genetic characterization of BM212-resistant mutants of *M. smegmatis*, *M. bovis* BCG, and *M. tuberculosis* H37Rv, all of which harbored mutations in the *mmpL3* gene.[3][4] Further investigations, including uptake and efflux experiments, confirmed that resistance was not due to drug efflux, solidifying MmpL3 as the direct target.[3] While MmpL3 is the primary target, some evidence suggests that BM212 and its analogues may also interact with other proteins, such as the transcriptional regulator EthR2.[5]

Lead Optimization: From BM212 to BM635 and Beyond

While BM212 demonstrated promising anti-tubercular activity, it possessed suboptimal physicochemical properties, including high lipophilicity, which could hinder its development as a clinical candidate. This prompted a comprehensive medicinal chemistry program aimed at improving its drug-like characteristics.

The lead optimization strategy focused on systematic modifications of the 1,5-diphenylpyrrole scaffold. A key improvement involved the replacement of the thiomorpholine moiety in the BM212 series with a morpholine group. This substitution resulted in compounds with lower lipophilicity and enhanced in vitro microsomal stability.[6][7] This effort led to the development of BM635, a lead candidate with a more favorable preclinical profile.

Further structure-activity relationship (SAR) studies explored the impact of various substituents on the phenyl rings at the N1 and C5 positions of the pyrrole core, leading to the identification of analogues with even greater potency and improved safety profiles.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for BM212, BM635, and its analogues.

Table 1: In Vitro Anti-mycobacterial Activity

Compound	M. tuberculosis H37Rv MIC (µg/mL)	M. tuberculosis H37Rv MIC (µM)	Reference
BM212	0.7 - 1.5	~5	[2] [9]
Analogue 16 (BM212)	0.125 - 0.5	-	[8]

Note: MIC values can vary slightly between studies due to different experimental conditions.

Table 2: Cytotoxicity Data

Compound	Cell Line	Cytotoxicity (µg/mL)	Protection Index	Reference
BM212	U937	> 12.5 (No inhibition of replication)	-	[2]
Analogue 16 (BM212)	-	-	4	[8]
Most Active Derivatives	-	-	64 - 256	[8]

Table 3: In Vivo Efficacy

Compound	Animal Model	Dose	Efficacy (ED99)	Reference
Improved BM212 Analogue	Acute Murine TB Infection	-	49 mg/Kg	[6] [7]

Experimental Protocols

Synthesis of 1,5-Diphenylpyrrole Derivatives

The general synthetic route for 1,5-diphenylpyrrole derivatives like BM212 and its analogues involves a multi-step process. A common method is the Paal-Knorr pyrrole synthesis.

General Procedure:

- **Synthesis of 1,4-dicarbonyl precursors:** This is typically achieved through the reaction of an appropriate α -haloketone with a β -ketoester, followed by hydrolysis and decarboxylation.
- **Cyclization with an amine:** The resulting 1,4-dicarbonyl compound is then reacted with a primary amine (e.g., a substituted aniline) in the presence of an acid catalyst to form the pyrrole ring.
- **Functionalization of the pyrrole core:** Further modifications, such as the introduction of the piperazine or morpholine moiety at the C3 position, are carried out through standard chemical transformations like the Mannich reaction.

For a detailed synthetic scheme and characterization data, refer to the primary literature.[\[8\]](#)[\[10\]](#)
[\[11\]](#)

In Vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The Minimum Inhibitory Concentration (MIC) of the compounds against *M. tuberculosis* H37Rv is determined using the MABA method.

Protocol:

- Prepare a serial dilution of the test compounds in a 96-well microplate.
- Add a standardized inoculum of *M. tuberculosis* H37Rv to each well.
- Incubate the plates at 37°C for 5-7 days.
- Add Alamar Blue reagent to each well and incubate for another 24 hours.

- The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink, indicating inhibition of mycobacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated against a mammalian cell line, such as the human macrophage-like cell line U937 or Vero cells.

Protocol (MTT Assay):

- Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
- Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.
- Add MTT reagent to each well and incubate for a further 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

In Vivo Efficacy in a Murine Model of Tuberculosis

The in vivo efficacy of lead compounds is assessed in an acute or chronic mouse model of TB infection.

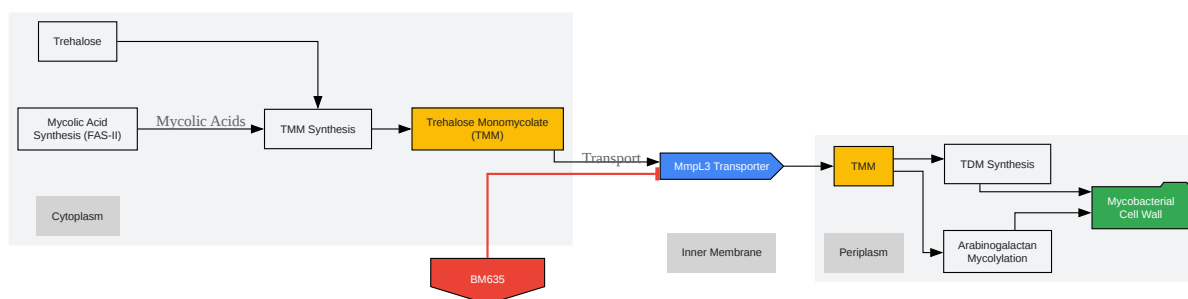
Protocol (Acute Infection Model):

- Mice are infected intravenously with a standardized inoculum of *M.tuberculosis* H37Rv.
- Treatment with the test compound is initiated one day post-infection and continued for a defined period (e.g., 8 days).
- At the end of the treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar.

- The efficacy is expressed as the reduction in bacterial colony-forming units (CFUs) compared to untreated control mice. The ED99 is the dose required to reduce the bacterial load by 99%.

Mandatory Visualizations

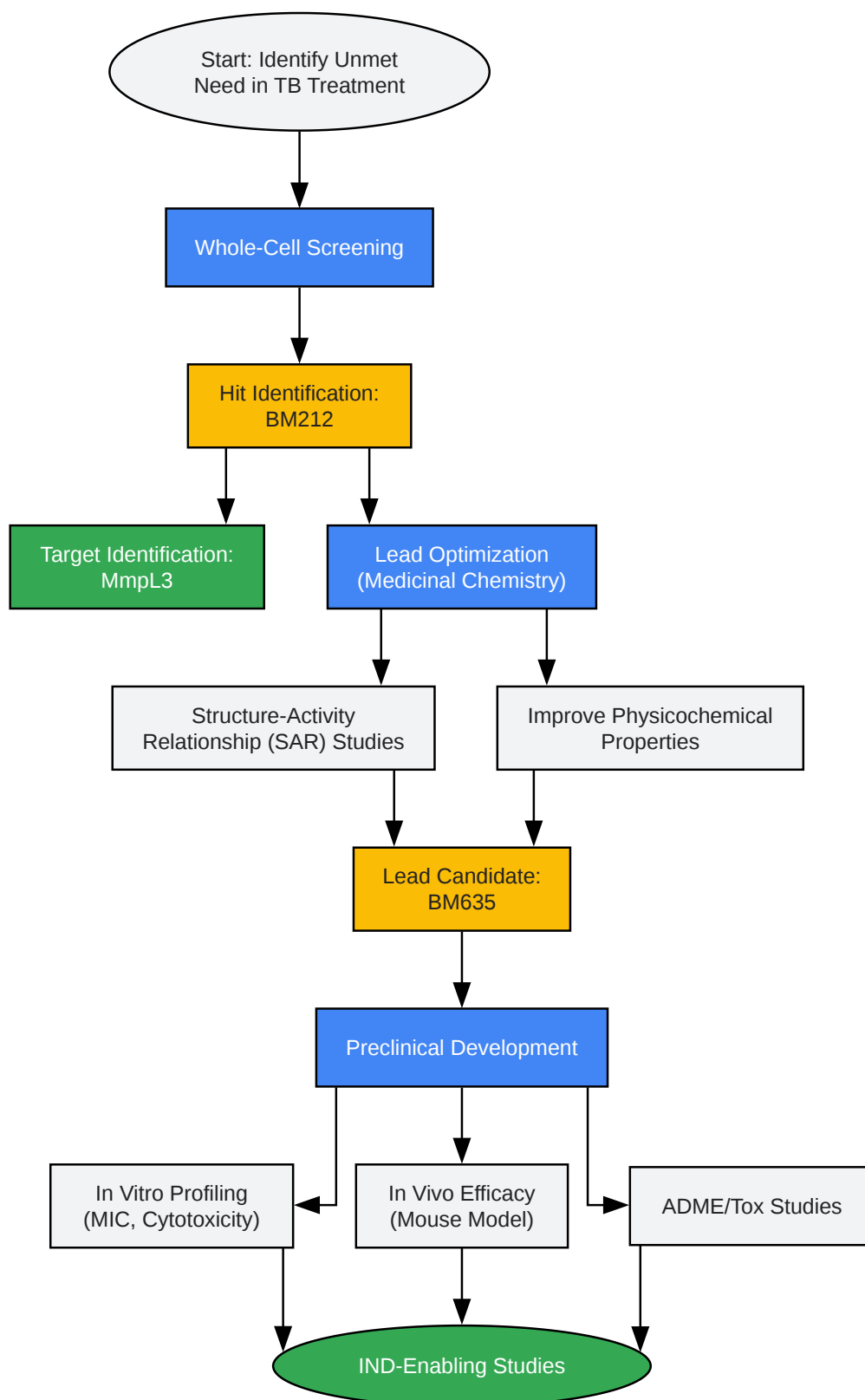
MmpL3 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis



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Caption: Role of MmpL3 in mycobacterial cell wall biosynthesis and its inhibition by BM635.

Drug Discovery and Development Workflow for BM635



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Caption: Workflow of the discovery and preclinical development of BM635.

Conclusion

The discovery and development of BM635 and its analogues represent a successful example of a target-based drug discovery program in the field of anti-tubercular research. The identification of the MmpL3 inhibitor BM212 from a whole-cell screen, followed by a rational lead optimization campaign, has yielded potent compounds with in vivo efficacy. The validation of MmpL3 as a druggable target provides a strong foundation for the further development of this chemical series and other MmpL3 inhibitors as potential new treatments for tuberculosis. This technical guide provides a comprehensive summary of the key data and methodologies that have underpinned this research, serving as a valuable resource for the scientific community.

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